Methyl 2-benzamido-3-hydroxypropanoate
Overview
Description
Methyl N-benzoylserinate is an organic compound with the molecular formula C11H13NO4 It is a derivative of serine, an amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the serine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-benzoylserinate can be synthesized through the esterification of N-benzoylserine with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of Methyl 2-benzamido-3-hydroxypropanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as zirconium metal catalysts, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Methyl N-benzoylserinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-benzoylserine and methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: N-benzoylserine and methanol.
Reduction: Corresponding alcohol or aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-benzoylserinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-benzamido-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of N-benzoylserine and methanol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Methyl benzoate: Similar in structure but lacks the serine moiety.
Ethyl N-benzoylserinate: An ethyl ester analog of Methyl 2-benzamido-3-hydroxypropanoate.
N-benzoylserine: The parent compound without the ester group.
Uniqueness: Methyl N-benzoylserinate is unique due to the presence of both the benzoyl and serine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-benzamido-3-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)9(7-13)12-10(14)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWSGVFWOOIBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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